molecular formula C6H5F2NO3 B13076281 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid

4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid

Cat. No.: B13076281
M. Wt: 177.11 g/mol
InChI Key: PCGVWUYNEATDLT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts or metal-free synthetic routes. The choice of method depends on factors such as cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethylated pyrrole derivatives
  • Difluoromethylated thiophene derivatives

Comparison: 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other difluoromethylated heterocycles .

Properties

Molecular Formula

C6H5F2NO3

Molecular Weight

177.11 g/mol

IUPAC Name

4-(difluoromethyl)-2-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H5F2NO3/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11)

InChI Key

PCGVWUYNEATDLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)O)C(F)F

Origin of Product

United States

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